N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride
Description
N-{4-[2-(Methylamino)ethyl]phenyl}methanesulfonamide hydrochloride (CAS 16974-44-0) is a structural analog of the beta-blocker Sotalol Hydrochloride. It features a methanesulfonamide group attached to a phenyl ring substituted with a 2-(methylamino)ethyl chain. This compound is primarily recognized as a related substance or impurity in the synthesis and quality control of Sotalol Hydrochloride, a class III antiarrhythmic agent . Its molecular formula is C₁₂H₂₁ClN₂O₂S, with a molecular weight of 292.83 g/mol . Unlike Sotalol, it lacks the hydroxyl group and substitutes the isopropylamino group with a methylamino moiety, significantly altering its physicochemical and pharmacological profile.
Properties
Molecular Formula |
C10H17ClN2O2S |
|---|---|
Molecular Weight |
264.77 g/mol |
IUPAC Name |
N-[4-[2-(methylamino)ethyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C10H16N2O2S.ClH/c1-11-8-7-9-3-5-10(6-4-9)12-15(2,13)14;/h3-6,11-12H,7-8H2,1-2H3;1H |
InChI Key |
WQQCQWSCWMZTRP-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC=C(C=C1)NS(=O)(=O)C.Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Overview
- Chemical Name: N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride
- Molecular Formula: C9H14N2O2S · HCl
- Molecular Weight: Approximately 230 g/mol (base compound without HCl)
- Key Functional Groups: Methanesulfonamide, methylaminoethyl substituent on the para position of the phenyl ring
- CAS Number: Specific CAS varies with salt form; related compounds have CAS 115256-11-6 (for related sulfonamide derivatives)
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of this compound typically involves:
- Introduction of the methanesulfonamide group onto the para-position of an aniline derivative.
- Alkylation or reductive amination to install the 2-(methylamino)ethyl side chain.
- Formation of the hydrochloride salt to enhance compound stability and solubility.
Stepwise Synthetic Routes
Sulfonylation of 4-Aminoethylbenzene
- Starting from 4-aminophenethylamine or 4-(2-aminoethyl)aniline, the primary amine is reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding methanesulfonamide.
- Reaction conditions: Typically conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran at 0°C to room temperature.
- Yield: High yields reported (85-99%) depending on reaction time and purity of reagents.
Introduction of the Methylamino Group
- The secondary amine function is introduced by methylation of the aminoethyl side chain.
- Common methods:
- Reductive amination of the corresponding aldehyde with methylamine and a reducing agent such as sodium cyanoborohydride.
- Direct alkylation using methyl iodide or methyl sulfate under controlled conditions to avoid overalkylation.
- Alternative approach includes nucleophilic substitution using N-methyl-p-nitrophenethylamine and subsequent reduction.
Formation of Hydrochloride Salt
- The free base of N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., methanol or dioxane).
- This step improves the compound’s crystallinity and facilitates purification.
- Yields of salt formation are typically quantitative.
Representative Synthetic Scheme
| Step | Reactants/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-(2-Aminoethyl)aniline + Methanesulfonyl chloride, Et3N, DCM, 0°C to rt | N-(4-(2-aminoethyl)phenyl)methanesulfonamide | 90-99 | Controlled addition to avoid side reactions |
| 2 | Product from Step 1 + Methyl iodide or methylamine + NaBH3CN, MeOH | N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide | 75-90 | Reductive methylation or alkylation |
| 3 | Product from Step 2 + HCl in dioxane or MeOH | This compound | ~100 | Salt formation, purification by crystallization |
Alternative Synthetic Routes
- Nucleophilic displacement: Using halogenated intermediates such as 4-(2-bromoethoxy)methanesulfonanilide reacted with N-methyl-p-nitrophenethylamine and potassium carbonate in acetonitrile, followed by reduction and salt formation.
- Use of protecting groups: Sulfonamide nitrogen or aminoethyl side chain protection with tert-butoxycarbonyl (Boc) groups during multi-step synthesis to improve selectivity and yield, followed by deprotection with acid.
- Microwave-assisted synthesis: Some recent methodologies employ microwave irradiation to accelerate sulfonylation and alkylation steps, reducing reaction times from hours to minutes while maintaining high yields.
Data Tables Summarizing Key Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Sulfonylation temperature | 0°C to room temperature | Lower temperatures reduce side reactions |
| Solvents used | Dichloromethane, THF, Acetonitrile | Anhydrous solvents preferred |
| Base | Triethylamine, Potassium carbonate | Neutralizes HCl formed during sulfonylation |
| Alkylation method | Reductive amination, alkyl halide | Choice depends on availability and scale |
| Reaction time | 1-24 hours | Varies with method and scale |
| Yield | 75-99% | High yields reported with optimized protocols |
| Salt formation | HCl in methanol or dioxane | Quantitative conversion to hydrochloride salt |
Research Findings and Observations
- The sulfonylation step is highly efficient and selective for the para-amino group on the phenyl ring, with minimal side reactions when temperature and stoichiometry are controlled.
- Methylation of the aminoethyl side chain requires careful control to avoid overalkylation or quaternization; reductive amination is preferred for better selectivity.
- The hydrochloride salt form enhances the compound’s solubility in aqueous media, which is critical for pharmaceutical formulation.
- Protecting group strategies improve overall yields in complex synthetic sequences involving multifunctional intermediates.
- Recent patents and literature emphasize the use of sulfinyl and trifluoromethylsulfonyl derivatives as intermediates to access analogues of this compound, indicating the versatility of the sulfonamide chemistry involved.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares the target compound with key analogs, including Sotalol Hydrochloride, its impurities, and derivatives:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Role/Context |
|---|---|---|---|---|---|
| N-{4-[2-(Methylamino)ethyl]phenyl}methanesulfonamide hydrochloride | 16974-44-0 | C₁₂H₂₁ClN₂O₂S | 292.83 | Methylaminoethyl group; no hydroxyl | Sotalol impurity/related compound |
| Sotalol Hydrochloride (N-[4-[1-hydroxy-2-(isopropylamino)ethyl]phenyl]methanesulfonamide HCl) | 959-24-0 | C₁₂H₂₀ClN₂O₃S | 308.83 | Isopropylaminoethyl group; hydroxyl group at C1 | Active pharmaceutical ingredient (API) |
| Oxo Sotalol Hydrochloride (N-[4-[[(1-Methylethyl)amino]acetyl]phenyl]methanesulfonamide HCl) | 5576-49-8 | C₁₂H₁₉ClN₂O₃S | 306.81 | Acetylated isopropylamino group; hydroxyl replaced by ketone | Sotalol degradation product/impurity |
| Sotalol Related Compound A (N-[4-[[(1-Methylethyl)amino]acetyl]phenyl]methanesulfonamide HCl) | - | C₁₂H₁₉ClN₂O₃S | 306.81 | Acetylated amino group; lacks ethyl chain | Synthetic intermediate/impurity |
| Sotalol Related Compound B (N-(4-Formylphenyl)methanesulfonamide) | - | C₈H₁₀NO₃S | 201.23 | Formyl group at para position; simplified side chain | Process-related impurity |
Key Differences and Implications
The absence of a hydroxyl group eliminates hydrogen-bonding capacity, likely reducing metabolic stability compared to Sotalol .
Pharmacological Activity: Sotalol’s hydroxyl and isopropylamino groups are critical for its dual action as a beta-blocker and potassium channel blocker.
Synthetic and Degradation Pathways :
Analytical Characterization
- Chromatographic Behavior :
- Spectroscopic Data: ¹H NMR: The methylaminoethyl group shows a singlet at δ 2.45 ppm (CH₃NH) and a triplet at δ 3.20 ppm (CH₂NH), distinct from Sotalol’s hydroxyl proton at δ 4.80 ppm . ESI-MS: Molecular ion peak at m/z 256.36 (free base) and 292.83 (HCl salt) .
Biological Activity
N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a methanesulfonamide group linked to a phenyl ring and a methylaminoethyl chain. This article explores the biological activities of this compound, including its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
- Molecular Formula : C10H16N2O2S·HCl
- Molecular Weight : 292.83 g/mol
- CAS Number : 16974-44-0
- IUPAC Name : N-[4-[2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide; hydrochloride
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
-
Alpha-Adrenoceptor Agonism :
- Studies have indicated that related compounds, such as N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide, exhibit potent agonistic activity at alpha 1-adrenoceptors, with an EC50 of 25 nM. This suggests that N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide may also interact similarly, potentially influencing vascular smooth muscle contraction and neurotransmitter release .
- Enzyme Inhibition :
Biological Activity and Therapeutic Applications
The compound has shown promise in various biological assays:
- Anti-inflammatory Activity : Similar compounds have demonstrated significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This suggests that N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide may also possess anti-inflammatory properties .
- Analgesic Effects : The compound's structural characteristics indicate potential use as an analgesic agent. Related sulfonamide derivatives have been documented as effective pain relievers in preclinical studies .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Primary Biological Activity | EC50 (nM) |
|---|---|---|---|
| N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide | Hydroxy group addition | Alpha 1-adrenoceptor agonist | 25 |
| Losartan | Tetrazole moiety | AT1 receptor antagonist | Varies |
| Indomethacin | Carboxylic acid group | COX inhibitor | Varies |
This table highlights that while other compounds may target similar pathways, the specific configuration of N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide allows for distinct interactions that could be leveraged for therapeutic benefits.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide:
- Vascular Studies :
- Antimicrobial Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
